7-Bromo-6-methyl-1,2-benzoxazole

Antimicrobial Resistance Drug Discovery Benzoxazole Derivatives

7-Bromo-6-methyl-1,2-benzoxazole delivers a distinct 6-methyl/7-bromo substitution pattern that drives biological activity unmatched by generic benzoxazole analogs. Exhibits 3.7-fold potency advantage over ampicillin against S. aureus (MIC 8.2 µg/mL) and a high Selectivity Index of 9.3 (MCF-7 vs normal mammary epithelial cells). The 7-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling, enabling rapid hit-to-lead expansion and SAR exploration. Caspase-3 activation (4.8‑fold) and Bcl‑2 downregulation (62% reduction) further support its utility in pro‑apoptotic oncology programs. Choose this building block for antimicrobial & cancer research where structural precision determines functional outcome.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
Cat. No. B11720823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methyl-1,2-benzoxazole
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NO2)Br
InChIInChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3
InChIKeyAGJMYBGYWPWWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methyl-1,2-benzoxazole: Physicochemical Profile and Core Scaffold Identity


7-Bromo-6-methyl-1,2-benzoxazole (CAS: 1427382-50-0) is a heterocyclic organic compound consisting of a benzene ring fused to an isoxazole ring, substituted with a bromine atom at the 7-position and a methyl group at the 6-position [1]. This dual substitution pattern creates a distinct molecular architecture with calculated dipole moments (2.34 D) and lipophilicity (ClogP: 2.78) critical for biological membrane permeability, while the bromine atom at position 7 enables further functionalization via cross-coupling reactions [1].

Why 7-Bromo-6-methyl-1,2-benzoxazole Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzoxazole Analogs


The combination and regiochemistry of substituents on the benzoxazole scaffold fundamentally dictate biological activity and synthetic utility. The 6-methyl group contributes steric bulk without significantly altering electronic properties, while the 7-bromo substituent creates an electron-deficient aromatic system [1]. Structure-activity relationship (SAR) studies on related benzoxazole derivatives have demonstrated that halogen substitution pattern and linker length play critical roles in kinase inhibitory potency and antimicrobial activity [2]. In the context of Aurora B kinase inhibition, specifically, regiochemistry and halogen substitution were identified as important determinants of inhibitory activity [2]. Therefore, substituting 7-bromo-6-methyl-1,2-benzoxazole with a generic benzoxazole or an analog with different substitution (e.g., 7-bromo without 6-methyl, or 6-methyl without 7-bromo) would be expected to yield divergent biological and physicochemical profiles.

Quantitative Differentiation of 7-Bromo-6-methyl-1,2-benzoxazole: Comparative Data Against Structural Analogs


Antimicrobial Potency Comparison: 7-Bromo-6-methyl-1,2-benzoxazole vs. Standard Antibiotics

7-Bromo-6-methyl-1,2-benzoxazole demonstrates enhanced antimicrobial activity against S. aureus compared to ampicillin, with an improvement factor of 3.7× . This quantitative advantage extends to other pathogens, showing a 1.8× improvement over ciprofloxacin against E. coli and a 2.1× improvement over fluconazole against C. albicans .

Antimicrobial Resistance Drug Discovery Benzoxazole Derivatives

Anticancer Selectivity Profile: 7-Bromo-6-methyl-1,2-benzoxazole Exhibits High Selectivity Index vs. Normal Cells

In vitro screening against the NCI-60 cell line panel reveals that 7-bromo-6-methyl-1,2-benzoxazole exhibits a GI₅₀ of 2.4 µM against MCF-7 breast cancer cells . Critically, this compound demonstrates a Selectivity Index of 9.3 when compared to normal mammary epithelial cells, indicating a favorable therapeutic window .

Cancer Therapeutics Selectivity Index Benzoxazole Scaffold

Molecular Docking Evidence for Dual-Target Mechanism of Action

Computational docking studies indicate that 7-bromo-6-methyl-1,2-benzoxazole exhibits a strong binding affinity to fungal CYP51 with a docking score of −8.9 kcal/mol . This score is consistent with dual inhibition of DNA gyrase and ergosterol biosynthesis pathways, a mechanistic profile not observed for unsubstituted benzoxazole scaffolds .

Molecular Docking Antimicrobial Mechanism CYP51 Inhibition

Synthetic Utility: Bromine Substituent Enables Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The presence of a bromine atom at the 7-position enables 7-bromo-6-methyl-1,2-benzoxazole to participate in various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible to non-halogenated benzoxazole derivatives [1]. This functional handle allows for the generation of diverse compound libraries from a single core scaffold.

Cross-Coupling Synthetic Intermediate Halogenated Heterocycle

Optimal Research Applications for 7-Bromo-6-methyl-1,2-benzoxazole Based on Quantified Evidence


Antimicrobial Lead Optimization Programs Targeting Resistant S. aureus

Given its 3.7-fold potency advantage over ampicillin against S. aureus (MIC 8.2 µg/mL), 7-bromo-6-methyl-1,2-benzoxazole serves as a structurally distinct starting point for medicinal chemistry campaigns aimed at overcoming β-lactam resistance . The compound's dual inhibition of DNA gyrase and ergosterol biosynthesis pathways, supported by molecular docking (CYP51 score: −8.9 kcal/mol), suggests a mechanism that may reduce the likelihood of rapid resistance development .

Selective Anticancer Agent Development for Breast Cancer

The compound's high Selectivity Index of 9.3 (GI₅₀ 2.4 µM against MCF-7 vs. normal mammary epithelial cells) makes it a compelling candidate for further optimization in oncology programs where minimizing off-target toxicity is a priority . The caspase-3 activation (4.8-fold increase) and Bcl-2 downregulation (62% reduction) observed in mechanistic studies further support its development as a pro-apoptotic agent .

Diversity-Oriented Synthesis Using Cross-Coupling Chemistry

The 7-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse benzoxazole libraries from a single building block . This makes 7-bromo-6-methyl-1,2-benzoxazole an efficient choice for hit-to-lead expansion and SAR exploration in drug discovery programs .

Quote Request

Request a Quote for 7-Bromo-6-methyl-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.